molecular formula C30H52O3 B1230621 Betulafolienetriol

Betulafolienetriol

Cat. No. B1230621
M. Wt: 460.7 g/mol
InChI Key: PYXFVCFISTUSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betulafolienetriol, also known as 20(S)-protopanaxadiol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Betulafolienetriol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, betulafolienetriol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, betulafolienetriol can be found in tea. This makes betulafolienetriol a potential biomarker for the consumption of this food product.

Scientific Research Applications

Glycosylation of Triterpenoids

A study conducted by Atopkina et al. explored the glycosylation of Betulafolienetriol, highlighting its chemical transformations and the resulting glycosides. The research focused on the reactions under different conditions, leading to various mono- and di-O-β-D-glucopyranosides of Betulafolienetriol. This chemical modification process is crucial for enhancing the solubility and bioavailability of hydrophobic triterpenoids, potentially broadening their pharmacological applications (Atopkina et al., 1986).

Hemolytic and Cytotoxic Activity

The hemolytic and cytotoxic activities of dammarane-type triterpenoids, including Betulafolienetriol, were studied by Prokof'eva et al. Their findings indicated that the structure of triterpenoids significantly influences their biological activities. Triterpenoids with an acyclic side chain, like Betulafolienetriol, exhibited pronounced hemolytic and cytotoxic effects, suggesting their potential use in developing anti-cancer therapies (Prokof'eva et al., 2007).

Acid-Catalyzed Reactions and Configuration Studies

Research by Tanaka et al. delved into the acid-catalyzed reactions of Betulafolienetriol, providing insights into its chemical stability and reactivity under acidic conditions. This study not only elucidated the structural transformations but also confirmed the absolute configuration at C(20), contributing to a deeper understanding of its chemical properties and potential modifications for therapeutic applications (Tanaka et al., 1972).

Ethnopharmacological Review of Betula Species

An extensive review by Rastogi et al. on Betula species, including Betulafolienetriol-containing Betula species, highlighted the traditional uses, phytochemistry, and pharmacological properties of these plants. The review underscored the anti-inflammatory, antimicrobial, antioxidant, and anti-carcinogenic potential of Betula-derived compounds, suggesting their significant role in traditional and modern medicine (Rastogi et al., 2014).

Prospective Studies on Betula and Memory, Health, Aging

The Betula study, although not directly related to Betulafolienetriol, provides an example of how compounds derived from Betula species might be relevant in broader health and cognitive research. Such studies could pave the way for future research into specific compounds like Betulafolienetriol and their potential cognitive or health benefits (Nilsson et al., 2004).

properties

IUPAC Name

17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXFVCFISTUSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Betulafolienetriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

236 - 238 °C
Record name Betulafolienetriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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